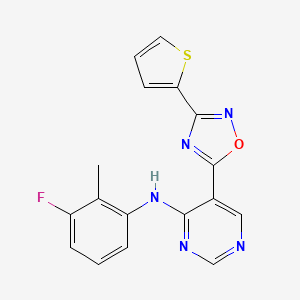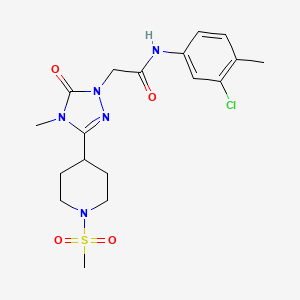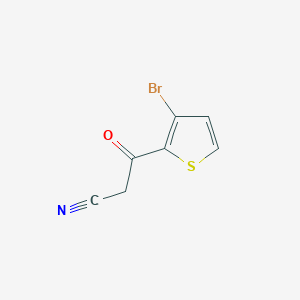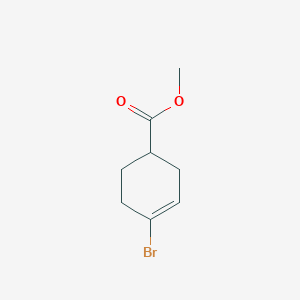![molecular formula C18H18F2N2O6S2 B2464076 N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide CAS No. 690249-73-1](/img/structure/B2464076.png)
N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide” is a chemical compound with the molecular formula C18H18F2N2O6S2. It has an average mass of 460.472 Da and a monoisotopic mass of 460.057434 Da .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve difluoromethylation processes. Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Aromatic sulfonamides, such as "N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide", have been identified as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These compounds show varying activities across different isoenzymes, demonstrating potential for selective therapeutic targeting (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Modulating Activity
The compound "this compound" belongs to the class of sulfonamides known for their antimicrobial properties. Research indicates its potential in modulating the activity of antimicrobial agents against standard and multi-resistant strains of bacteria and fungi, enhancing the effectiveness of existing antimicrobial therapies (Oliveira et al., 2015).
Prodrug Forms for Sulfonamide Group
The exploration of various N-acyl derivatives of model sulfonamides for potential prodrug applications is another significant area of research. These derivatives are evaluated for their stability and enzymatic hydrolysis to release the parent sulfonamide, indicating a promising approach for enhancing the bioavailability and efficacy of sulfonamide-based drugs (Larsen, Bundgaard, & Lee, 1988).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds incorporating the sulfonamide group has led to the discovery of new materials with potential applications in drug development and material science. The creation of compounds with enhanced solubility, stability, and bioactivity opens new pathways for the development of treatments for various diseases and conditions (Ye et al., 2014).
Direcciones Futuras
The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes, particularly those that can transfer CF2H to C (sp2) sites . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Propiedades
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-18(20)29(24,25)16-3-1-2-14(12-16)21-17(23)13-4-6-15(7-5-13)30(26,27)22-8-10-28-11-9-22/h1-7,12,18H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICBRHWSSKWXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2463993.png)
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2463994.png)

![5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2463999.png)
![2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile](/img/structure/B2464001.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)
![8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2464008.png)

![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2464012.png)
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)


